molecular formula C19H14F3N3O2 B11688844 6-methyl-N'-[(Z)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide

6-methyl-N'-[(Z)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide

Cat. No.: B11688844
M. Wt: 373.3 g/mol
InChI Key: QATLAOQMVQMMNA-MYKKPKGFSA-N
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Description

6-methyl-N’-[(Z)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a trifluoromethyl group, a furan ring, and a pyridine ring, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N’-[(Z)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with 6-methylpyridine-3-carbohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N’-[(Z)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group and furan ring can participate in substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-methyl-N’-[(Z)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-methyl-N’-[(Z)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and furan ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde: A precursor in the synthesis of the target compound.

    6-methylpyridine-3-carbohydrazide: Another precursor used in the synthesis.

    Trifluoromethyl-substituted furans:

Uniqueness

6-methyl-N’-[(Z)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide is unique due to its combination of a trifluoromethyl group, furan ring, and pyridine ring, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14F3N3O2

Molecular Weight

373.3 g/mol

IUPAC Name

6-methyl-N-[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C19H14F3N3O2/c1-12-5-6-14(10-23-12)18(26)25-24-11-16-7-8-17(27-16)13-3-2-4-15(9-13)19(20,21)22/h2-11H,1H3,(H,25,26)/b24-11-

InChI Key

QATLAOQMVQMMNA-MYKKPKGFSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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